molecular formula C14H16N2O4 B15129380 Cyclo(Tyr-Hpro)

Cyclo(Tyr-Hpro)

Cat. No.: B15129380
M. Wt: 276.29 g/mol
InChI Key: JEKJKMJDASOZRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Cyclo(Tyr-Hpro) can be synthesized using both chemical and biological methods. The chemical synthesis typically involves solid-phase or liquid-phase synthesis techniques. In solid-phase synthesis, the peptide chain is gradually built up on a solid support, while in liquid-phase synthesis, the peptide is synthesized in solution . The reaction conditions often involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds.

Chemical Reactions Analysis

Cyclo(Tyr-Hpro) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dopaquinone derivatives, while reduction can yield tyrosine alcohol derivatives.

Scientific Research Applications

Cyclo(Tyr-Hpro) has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying peptide bond formation and stability. In biology, it is studied for its role in cell signaling and communication. In medicine, Cyclo(Tyr-Hpro) has shown potential therapeutic effects, including anti-tumor, anti-inflammatory, and immune-regulating activities . It is also used in the development of biosensors, peptide antibodies, and polypeptide drugs .

Mechanism of Action

The mechanism of action of Cyclo(Tyr-Hpro) involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tyrosinase, an enzyme involved in melanin biosynthesis, by binding to its substrate-binding site and preventing its activity . This interaction disrupts the enzyme’s function, leading to reduced melanin production. Additionally, Cyclo(Tyr-Hpro) can induce oxidative stress and increase membrane fluidity, compromising cellular integrity .

Properties

Molecular Formula

C14H16N2O4

Molecular Weight

276.29 g/mol

IUPAC Name

7-hydroxy-3-[(4-hydroxyphenyl)methyl]-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione

InChI

InChI=1S/C14H16N2O4/c17-9-3-1-8(2-4-9)5-11-14(20)16-7-10(18)6-12(16)13(19)15-11/h1-4,10-12,17-18H,5-7H2,(H,15,19)

InChI Key

JEKJKMJDASOZRW-UHFFFAOYSA-N

Canonical SMILES

C1C(CN2C1C(=O)NC(C2=O)CC3=CC=C(C=C3)O)O

Origin of Product

United States

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